Brefonalol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

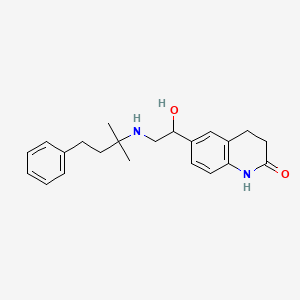

Structure

3D Structure

Properties

IUPAC Name |

6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-22(2,13-12-16-6-4-3-5-7-16)23-15-20(25)18-8-10-19-17(14-18)9-11-21(26)24-19/h3-8,10,14,20,23,25H,9,11-13,15H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUZPBGIBVJYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)NCC(C2=CC3=C(C=C2)NC(=O)CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869414 | |

| Record name | Brefonalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103880-26-8, 104051-20-9 | |

| Record name | 6-[2-[(1,1-Dimethyl-3-phenylpropyl)amino]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103880-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brefonalol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brefonalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREFONALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVO6SSG9S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Brefonalol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefonalol is a beta-adrenergic antagonist with vasodilating properties that has been investigated for its potential in treating hypertension.[1] As a member of the quinolinone class of beta-blockers, its unique chemical architecture confers a distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route based on established medicinal chemistry principles, and its mechanism of action, tailored for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound, with the IUPAC name 6-[1-Hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one, possesses a chiral center at the hydroxyl-bearing carbon of the ethanolamine side chain.[1] The molecule integrates a 3,4-dihydro-1H-quinolin-2-one core with a bulky lipophilic side chain, which is a common feature in many beta-adrenergic antagonists.

| Property | Value | Source |

| IUPAC Name | 6-[1-Hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one | [1] |

| Molecular Formula | C22H28N2O2 | [1] |

| Molar Mass | 352.478 g/mol | [1] |

| CAS Number | 104051-20-9 | [1] |

Plausible Synthesis of this compound

Experimental Protocol:

Step 1: Synthesis of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one (Intermediate 1)

A common route to quinolinone derivatives involves the Friedel-Crafts acylation of a suitable dihydroquinolinone precursor.

-

Reaction Setup: To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent such as dichloromethane, add 3,4-dihydroquinolin-2(1H)-one.

-

Acylation: Acetyl chloride is added dropwise to the stirred mixture, maintaining the temperature below 5 °C.

-

Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 6-acetyl-3,4-dihydroquinolin-2(1H)-one.

Step 2: α-Bromination of Intermediate 1

-

Reaction Setup: Intermediate 1 is dissolved in a suitable solvent like acetic acid.

-

Bromination: A solution of bromine in acetic acid is added dropwise at room temperature.

-

Work-up: The reaction mixture is stirred until completion, and the product, 6-(2-bromoacetyl)-3,4-dihydroquinolin-2(1H)-one (Intermediate 2), is isolated by precipitation or extraction.

Step 3: Synthesis of 2-Methyl-4-phenylbutan-2-amine (Intermediate 3)

This bulky amine side chain can be synthesized through various established methods.

Step 4: Coupling of Intermediates 2 and 3

-

Reaction Setup: Intermediate 2 and Intermediate 3 are dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate.

-

Coupling: The mixture is stirred at an elevated temperature to facilitate the nucleophilic substitution of the bromine atom.

-

Work-up: The reaction is monitored by TLC, and upon completion, the product, 6-(2-((2-methyl-4-phenylbutan-2-yl)amino)acetyl)-3,4-dihydroquinolin-2(1H)-one (Intermediate 4), is isolated by extraction and purification.

Step 5: Reduction of the Ketone to this compound

-

Reduction: The ketone group of Intermediate 4 is reduced to a secondary alcohol using a selective reducing agent such as sodium borohydride in methanol.

-

Work-up: The reaction is quenched, and the final product, this compound, is isolated and purified using chromatographic techniques.

Caption: Plausible synthetic pathway for this compound.

Mechanism of Action: Beta-Adrenergic Blockade

This compound functions as a competitive antagonist at beta-adrenergic receptors, primarily targeting β1-receptors located in cardiac tissue. This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors.

The canonical signaling pathway initiated by the activation of β1-adrenergic receptors involves the following steps:

-

Agonist Binding: Norepinephrine or epinephrine binds to the β1-adrenergic receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.

-

Phosphorylation of Target Proteins: Activated PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased heart rate, contractility, and conduction velocity.

This compound, by blocking the initial binding of agonists, inhibits this entire downstream signaling cascade.

References

An In-depth Technical Guide to Brefonalol: Chemical Identity and General Mechanistic Overview

This technical guide provides essential chemical identification information for the compound Brefonalol and a generalized overview of its expected mechanism of action based on its classification as a beta-adrenergic antagonist. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identification

This compound is a beta-adrenergic antagonist that has been investigated for its potential to reduce heart rate and blood pressure, as well as to dilate blood vessels.[1] The following table summarizes its key chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | 6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one | [1][2] |

| CAS Number | 104051-20-9 | [1][2][3] |

| Molecular Formula | C22H28N2O2 | [1][2] |

| Molar Mass | 352.478 g·mol−1 | [1] |

Experimental Protocols and Quantitative Data

Detailed experimental protocols and comprehensive quantitative data for this compound are not extensively available in the public domain based on current searches. While a study on its hemodynamic effects has been noted, specific methodologies and detailed results are not readily accessible.[1]

General Signaling Pathway and Mechanism of Action

As a beta-adrenergic antagonist, this compound is expected to competitively inhibit the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This action blocks the downstream signaling cascade that would typically lead to physiological responses like increased heart rate and contractility.

The following diagram illustrates the generalized signaling pathway of a beta-adrenergic receptor and the inhibitory action of a beta-blocker like this compound.

References

Brefonalol: An In-Depth Technical Guide on its Mechanism of Action as a Beta-Blocker

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Brefonalol is a beta-adrenergic antagonist that underwent investigation around 1990. Its development was discontinued, and it is not a marketed drug. Consequently, publicly available, in-depth preclinical data, particularly quantitative pharmacological values, are scarce. This guide provides a comprehensive overview of its expected mechanism of action based on its classification and the established pharmacology of beta-blockers, supplemented with generalized experimental protocols and illustrative data representations.

Introduction

This compound is a third-generation beta-adrenergic receptor antagonist possessing vasodilating properties.[1] As a member of the beta-blocker class of drugs, its primary mechanism of action involves the competitive antagonism of beta-adrenergic receptors (β-ARs), thereby inhibiting the effects of endogenous catecholamines like epinephrine and norepinephrine.[2][3][4] This blockade of β-ARs, primarily the β1 subtype in the heart, leads to reductions in heart rate, myocardial contractility, and blood pressure.[3][5] The vasodilatory effects of this compound suggest an additional mechanism of action beyond simple beta-blockade, a characteristic of third-generation beta-blockers which contributes to their antihypertensive efficacy by reducing peripheral vascular resistance.

Core Mechanism of Action: Beta-Adrenergic Receptor Antagonism

The fundamental action of this compound is its ability to bind to β-adrenergic receptors and prevent their activation by sympathomimetic amines. There are three main subtypes of beta-receptors: β1, β2, and β3.

-

β1-Adrenergic Receptors: Predominantly located in the heart, juxtaglomerular apparatus of the kidney, and fat cells. Stimulation of these receptors increases heart rate (positive chronotropy), contractility (positive inotropy), and renin secretion.[2][5]

-

β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, blood vessels, gastrointestinal tract, and bladder, as well as in the liver and skeletal muscle. Their stimulation leads to smooth muscle relaxation (e.g., bronchodilation and vasodilation) and metabolic effects like glycogenolysis.[2]

-

β3-Adrenergic Receptors: Primarily located in adipose tissue and are involved in lipolysis and thermogenesis.

Receptor Binding Affinity

The affinity of a beta-blocker for its receptor is a critical determinant of its potency and is typically quantified by the equilibrium dissociation constant (Ki) or the concentration required to inhibit 50% of radioligand binding (IC50). While specific Ki or IC50 values for this compound are not available in the reviewed literature, a hypothetical representation of such data is presented in Table 1. A lower Ki value indicates a higher binding affinity. The ratio of Ki values for β2 versus β1 receptors indicates the drug's selectivity.

Table 1: Illustrative Receptor Binding Affinity Data for this compound and Comparator Beta-Blockers

| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Selectivity (β2 Ki / β1 Ki) |

| This compound (Hypothetical) | 1.5 | 30 | 20 |

| Propranolol (Non-selective) | 3.2 | 1.8 | 0.56 |

| Metoprolol (β1-selective) | 10 | 400 | 40 |

| Carvedilol (Non-selective, α1-blocker) | 0.4 | 2.8 | 7 |

Note: The data for this compound is hypothetical and for illustrative purposes only.

Intrinsic Sympathomimetic Activity (ISA)

Some beta-blockers possess partial agonist activity, meaning they can weakly stimulate the β-adrenergic receptor in addition to blocking the effects of more potent endogenous agonists. This property is known as Intrinsic Sympathomimetic Activity (ISA).[6][7][8] Beta-blockers with ISA may cause less bradycardia at rest and have a more favorable side-effect profile in certain patient populations.[6] It is unknown whether this compound possesses ISA. The presence and extent of ISA can be quantified by measuring the maximal response of a tissue or cell system to the drug in the absence of other agonists, expressed as a percentage of the maximal response to a full agonist like isoproterenol.

Table 2: Illustrative Intrinsic Sympathomimetic Activity (ISA) Data

| Compound | Receptor Subtype | Maximal Response (% of Isoproterenol) | Classification |

| This compound (Hypothetical) | β1 | 15% | Partial Agonist (ISA) |

| Pindolol | β1/β2 | ~50% | Partial Agonist (ISA) |

| Propranolol | β1/β2 | 0% | Pure Antagonist |

| Isoproterenol | β1/β2 | 100% | Full Agonist |

Note: The data for this compound is hypothetical and for illustrative purposes only.

Downstream Signaling Pathways

The binding of an agonist to a β-adrenergic receptor activates a cascade of intracellular events, primarily through the Gs protein-adenylyl cyclase pathway.

Figure 1. this compound's mechanism of action on the β-adrenergic signaling pathway.

This compound, by acting as an antagonist, prevents the initial step of this cascade: the binding of catecholamines to the β-receptor. This leads to a reduction in the production of cyclic AMP (cAMP) and consequently dampens the downstream physiological responses.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of beta-blockers. Specific details for this compound are not available.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a drug for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Figure 2. Generalized workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell lines stably expressing human β1- or β2-adrenergic receptors are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Binding Assay: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled beta-blocker (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to either stimulate or inhibit the production of cAMP.

Figure 3. Generalized workflow for an adenylyl cyclase activity assay.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the target β-receptor are prepared.

-

Assay Reaction: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compound (this compound). To assess antagonist activity, the assay is performed in the presence of a known β-agonist (e.g., isoproterenol). To assess for ISA, the assay is run with this compound alone.

-

Reaction Termination: The reaction is stopped, typically by adding a strong acid or by heating.

-

cAMP Quantification: The amount of cAMP produced is measured using a competitive immunoassay, such as an ELISA or RIA.

-

Data Analysis: The results are analyzed to determine the concentration-response curve for the compound's effect on adenylyl cyclase activity.

Conclusion

This compound is a beta-adrenergic antagonist with vasodilating properties, positioning it as a third-generation beta-blocker. Its core mechanism of action is the competitive blockade of β-adrenergic receptors, leading to a reduction in sympathetically driven cardiac activity and blood pressure. The vasodilatory component of its action likely contributes to its antihypertensive effect by decreasing peripheral vascular resistance. Due to the discontinuation of its development, a detailed quantitative pharmacological profile is not publicly available. The information presented in this guide is based on the established principles of beta-blocker pharmacology and serves as a framework for understanding the expected mechanism of action of this compound. Further research, should it be undertaken, would be necessary to fully elucidate its specific receptor binding affinities, intrinsic sympathomimetic activity, and the precise molecular basis for its vasodilatory effects.

References

- 1. This compound | 104051-20-9 | Benchchem [benchchem.com]

- 2. Beta blocker - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 4. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Brefonalol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brefonalol is a beta-adrenergic antagonist endowed with vasodilating properties. Investigated for its therapeutic potential in cardiovascular disorders such as hypertension, angina pectoris, and arrhythmias, it represents a class of drugs designed to combine the negative chronotropic and inotropic effects of beta-blockade with a reduction in peripheral vascular resistance. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic effects, and the experimental methodologies used to characterize such compounds. Due to the limited availability of specific preclinical quantitative data in the public domain, this guide focuses on the established principles of its drug class and the available clinical hemodynamic findings, presenting illustrative data and generalized experimental frameworks.

Introduction

This compound emerged as a potential therapeutic agent for cardiovascular diseases in the early 1990s.[1] Its pharmacological distinction lies in its dual mechanism of action: competitive antagonism of beta-adrenergic receptors and direct vasodilation.[1] This combination offers a theoretical advantage over non-vasodilating beta-blockers by counteracting the potential for unopposed alpha-receptor-mediated vasoconstriction and providing a more comprehensive approach to blood pressure control. This document aims to consolidate the known pharmacological characteristics of this compound, providing a technical resource for researchers and professionals in drug development.

Mechanism of Action

Beta-Adrenergic Receptor Antagonism

Like other beta-blockers, this compound competitively inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. These G-protein coupled receptors (GPCRs) are classified into subtypes, primarily β1 and β2, which mediate distinct physiological responses.

-

β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation increases heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity. This compound's antagonism of β1-receptors is the basis for its anti-hypertensive, anti-anginal, and anti-arrhythmic effects.

-

β2-Adrenergic Receptors: Found in the smooth muscle of the bronchioles, blood vessels, and other tissues, their activation leads to smooth muscle relaxation. The degree of this compound's selectivity for β1 over β2 receptors is not well-documented in publicly available literature.

The binding of this compound to beta-adrenergic receptors inhibits the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This leads to a cascade of downstream effects, including reduced protein kinase A (PKA) activity and decreased phosphorylation of target proteins involved in cardiac function.

Vasodilation

The vasodilatory action of this compound contributes to its antihypertensive effect by reducing total peripheral resistance. While the precise mechanism for this compound is not definitively established in the available literature, vasodilating beta-blockers typically achieve this effect through one or more of the following mechanisms:

-

α1-Adrenergic Receptor Blockade: Inhibition of α1-receptors on vascular smooth muscle prevents norepinephrine-induced vasoconstriction.

-

Nitric Oxide (NO) Release: Stimulation of endothelial nitric oxide synthase (eNOS) leads to the production of NO, a potent vasodilator that acts via the cGMP pathway in smooth muscle cells.

-

Direct Smooth Muscle Relaxation: Some compounds may have a direct, receptor-independent effect on vascular smooth muscle, possibly through modulation of ion channels.

Given the era of its development, a contribution from nitric oxide-mediated pathways is a plausible hypothesis for this compound's vasodilating effect.

Pharmacodynamic Profile

In Vitro Data

Table 1: Illustrative Receptor Binding Affinity Profile of this compound

| Receptor Subtype | Ligand | Ki (nM) - Illustrative |

| β1-Adrenergic | [3H]-CGP 12177 | 1 - 10 |

| β2-Adrenergic | [3H]-CGP 12177 | 10 - 50 |

| α1-Adrenergic | [3H]-Prazosin | > 1000 |

Note: This data is illustrative and not based on published experimental results for this compound.

Table 2: Illustrative Functional Antagonism Profile of this compound

| Preparation | Agonist | Measured Effect | pA2 - Illustrative |

| Guinea Pig Atria | Isoproterenol | Chronotropy | 8.0 - 9.0 |

| Guinea Pig Trachea | Isoproterenol | Relaxation | 7.0 - 8.0 |

| Rat Aorta | Phenylephrine | Contraction | < 6.0 |

Note: This data is illustrative and not based on published experimental results for this compound.

In Vivo and Clinical Hemodynamic Effects

Clinical studies in patients with arterial hypertension have demonstrated the hemodynamic effects of this compound. In a placebo-controlled, randomized, cross-over study, single oral doses of 50 mg and 100 mg of this compound were compared to 80 mg of propranolol.

Table 3: Summary of Hemodynamic Effects of this compound in Hypertensive Patients

| Parameter | 50 mg this compound | 100 mg this compound | 80 mg Propranolol |

| Blood Pressure | ↓ | ↓ | ↓ |

| Heart Rate | ↓ | ↓ | ↓ |

| Cardiac Output | ↓ | ↓ | ↓ |

| Stroke Volume | ↑ | - | ↓ |

| Total Peripheral Resistance | - | - | ↑ |

| Reactive Hyperemia | ↑ | - | - |

Source: Adapted from Halabi et al., 1990. (↓: Decrease, ↑: Increase, -: Not significantly different from placebo or not reported)

The 100 mg dose of this compound produced hemodynamic changes comparable to 80 mg of propranolol. The 50 mg dose also significantly reduced blood pressure, heart rate, and cardiac output; however, it uniquely increased stroke volume and reactive hyperemia, suggesting a more balanced interplay between its beta-blocking and vasodilating properties at this lower dose.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not available. However, the following sections describe the standard methodologies used to characterize compounds with similar pharmacological profiles.

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

-

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat heart for β1, rat lung for β2) are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177 for beta-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Isolated Tissue Functional Assays

These experiments assess the functional consequences of drug-receptor interactions in a physiological context.

-

Tissue Dissection and Mounting: An appropriate tissue (e.g., guinea pig atria for β1 activity, guinea pig trachea for β2 activity, rat aortic rings for vascular effects) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to a standard agonist (e.g., isoproterenol) is generated.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound) for a defined period.

-

Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.

-

Data Analysis: The rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, a measure of the antagonist's potency. For vasodilation studies, tissues are pre-contracted with an agonist (e.g., phenylephrine) before adding the vasodilator.

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound (Absorption, Distribution, Metabolism, and Excretion) are not available in the peer-reviewed literature. As a beta-blocker, it would be expected to be orally bioavailable. The lipophilicity of the molecule would influence its distribution and metabolic pathway, with more lipophilic compounds generally undergoing hepatic metabolism and more hydrophilic compounds being excreted renally.

Conclusion

This compound is a beta-adrenergic antagonist with vasodilating properties that has demonstrated antihypertensive effects in clinical settings. Its pharmacological profile, characterized by a reduction in heart rate, cardiac output, and blood pressure, is consistent with its classification. The vasodilatory component of its action appears to provide a favorable hemodynamic profile, particularly at lower doses. However, a comprehensive understanding of its preclinical pharmacology is limited by the lack of publicly available quantitative data on its receptor binding affinities and functional potencies. Further research would be necessary to fully elucidate its receptor selectivity, the precise mechanism of its vasodilatory action, and its complete pharmacokinetic profile. The methodologies and conceptual frameworks presented in this guide provide a basis for the evaluation of this compound and other compounds in this pharmacological class.

References

An In-depth Technical Guide to the Synthesis and Evaluation of Brefonalol Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of Brefonalol and its analogues. This compound is a beta-adrenergic receptor antagonist with vasodilating properties, making its derivatives a continued area of interest in cardiovascular drug discovery. This document details the synthetic chemistry required to produce these compounds, presents quantitative biological data for SAR analysis, and outlines experimental protocols for their evaluation.

Core Synthesis of this compound Analogues

The synthesis of this compound and its analogues can be conceptually divided into two main stages: the preparation of the core quinolinone scaffold and the subsequent elaboration to the final aryloxypropanolamine structure.

Synthesis of the Key Intermediate: 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

A crucial starting material for the synthesis of this compound is 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. Several synthetic routes have been reported, primarily in patent literature. A common approach involves the cyclization of an N-substituted propionamide derivative.

Experimental Protocol: Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This protocol is a composite of methodologies described in the patent literature.

-

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide

-

To a solution of p-anisidine in a suitable solvent such as dimethylformamide (DMF), add 3-chloropropionyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).

-

The reaction mixture is stirred for several hours at room temperature.

-

The product is isolated by quenching the reaction with water, followed by filtration and drying of the resulting precipitate.

-

-

Step 2: Intramolecular Friedel-Crafts Alkylation and Demethylation

-

The N-(4-methoxyphenyl)-3-chloropropionamide is dissolved in a high-boiling point solvent like dimethyl sulfoxide (DMSO).

-

A Lewis acid, such as aluminum chloride (AlCl₃), is added in stoichiometric excess (e.g., 3-5 equivalents).

-

The mixture is heated to a high temperature (e.g., 150-220 °C) for several hours to facilitate both the intramolecular cyclization and the demethylation of the methoxy group to the desired hydroxyl group.

-

The reaction is cooled and then quenched by carefully pouring it into water.

-

The crude 6-hydroxy-3,4-dihydroquinolin-2(1H)-one is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol.

-

General Synthesis of this compound Analogues (Aryloxypropanolamines)

The final step in the synthesis of this compound and its analogues is the attachment of the amino alcohol side chain to the phenolic hydroxyl group of the quinolinone core. This is a classic transformation in the synthesis of beta-blockers.

Experimental Protocol: General Synthesis of this compound Analogues

-

Step 1: Formation of the Epoxide Intermediate

-

6-hydroxy-3,4-dihydroquinolin-2(1H)-one is dissolved in a suitable solvent, such as a mixture of an alcohol and water, containing a base (e.g., sodium hydroxide).

-

Epichlorohydrin is added to the solution, and the reaction mixture is stirred, often at an elevated temperature, for several hours.

-

The reaction results in the formation of 6-(oxiran-2-ylmethyl)-3,4-dihydroquinolin-2(1H)-one.

-

The epoxide intermediate can be isolated by extraction and purified, or used directly in the next step.

-

-

Step 2: Ring-Opening of the Epoxide with an Amine

-

The epoxide intermediate is dissolved in a suitable solvent, such as a lower alcohol (e.g., methanol, ethanol).

-

The desired amine (e.g., 2-methyl-4-phenylbutan-2-amine for this compound, or other primary or secondary amines for analogues) is added to the solution.

-

The reaction mixture is typically heated to reflux for several hours to facilitate the nucleophilic ring-opening of the epoxide.

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product, a this compound analogue, is then purified using techniques such as column chromatography or recrystallization.

-

Structure-Activity Relationships (SAR)

The biological activity of this compound analogues is highly dependent on their structural features. The following table summarizes key SAR findings for beta-adrenergic antagonists, which can be applied to the design of novel this compound derivatives.

| Aromatic Moiety | Amine Substituent (R) | pA₂ / IC₅₀ | Selectivity (β₁ vs β₂) | Key Observations |

| Naphthyl (Propranolol) | Isopropyl | ~8.8 (pA₂) | Non-selective | The bulky naphthyl group contributes to high affinity but lacks selectivity. |

| 4-Acetamidophenoxy (Practolol) | Isopropyl | ~7.2 (pA₂) | β₁ selective | The para-amido group confers cardioselectivity. |

| 4-(2-Methoxyethyl)phenoxy (Metoprolol) | Isopropyl | ~7.7 (pA₂) | β₁ selective | The para-ether substituent enhances β₁ selectivity. |

| 5-Quinolyloxy | Isopropyl | High Potency | β₁ selective | Heterocyclic aromatic rings can be effective bioisosteres for the phenyl group.[1] |

| 5-Quinolyloxy | tert-Butyl | High Potency | β₁ selective | Bulky N-alkyl substituents like isopropyl and tert-butyl are optimal for activity.[1] |

| 5-Isoquinolyloxy | Isopropyl | Lower Potency | β₁ selective | The position of the heteroatom in the aromatic ring influences potency.[1] |

| 4-Hydroxyphenylethanone with 2-methoxyphenylpiperazine | Propoxymethyl | High α₁/β blockade | - | Demonstrates that complex amine substituents can introduce additional pharmacological activities.[2] |

Experimental Evaluation of this compound Analogues

In Vitro Beta-Adrenergic Receptor Antagonist Activity Assay

The potency of synthesized this compound analogues as beta-adrenergic antagonists can be determined using in vitro functional assays. A common method involves measuring the inhibition of isoproterenol-induced responses in isolated tissues or cells expressing beta-adrenergic receptors.

Experimental Protocol: In Vitro Functional Assay

-

Tissue/Cell Preparation: Isolated rat atria (for β₁) or trachea (for β₂) preparations are commonly used. Alternatively, cell lines overexpressing specific beta-adrenergic receptor subtypes can be employed.

-

Assay Procedure:

-

The tissue or cells are placed in an organ bath or culture plate containing a suitable physiological buffer.

-

A cumulative concentration-response curve to a beta-agonist, such as isoproterenol, is established to determine the baseline response (e.g., increase in heart rate for atria, or relaxation for trachea).

-

The tissue or cells are then incubated with a specific concentration of the this compound analogue for a defined period.

-

A second cumulative concentration-response curve to isoproterenol is then generated in the presence of the antagonist.

-

The rightward shift in the concentration-response curve is used to calculate the antagonist's potency, often expressed as a pA₂ value.

-

-

Data Analysis: The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve, is a measure of the antagonist's affinity for the receptor.

Visualizing Key Pathways and Workflows

Beta-Adrenergic Receptor Signaling Pathway

This compound and its analogues exert their effects by blocking the beta-adrenergic signaling cascade. The following diagram illustrates the key components of this pathway.

Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound analogues.

Synthetic Workflow for this compound Analogues

The overall synthetic strategy can be visualized as a linear progression from starting materials to the final products.

Caption: General synthetic workflow for the preparation of this compound analogues.

References

In Vitro Characterization of Brefonalol's Vasodilatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Brefonalol

This compound is classified as a beta-adrenergic antagonist, a class of drugs primarily used to manage cardiovascular conditions such as hypertension.[1] A key feature that distinguishes it from older beta-blockers is its additional capacity to dilate blood vessels, a characteristic of third-generation beta-blockers.[2] Clinical studies have confirmed that this compound reduces heart rate and blood pressure.[2] The vasodilatory effect contributes to the overall reduction in peripheral vascular resistance. The precise in vitro mechanisms underlying this compound's vasodilatory action have not been extensively published. However, based on its classification, its effects are likely mediated through one or more of the following pathways common to vasodilating beta-blockers:

-

Alpha-1 Adrenergic Receptor Blockade: Direct antagonism of alpha-1 adrenergic receptors on vascular smooth muscle cells prevents vasoconstriction induced by endogenous catecholamines like norepinephrine.

-

Endothelium-Dependent Nitric Oxide (NO) Release: Stimulation of endothelial cells to produce and release nitric oxide, a potent vasodilator.

-

Calcium Channel Blocking Activity: Direct inhibition of calcium influx into vascular smooth muscle cells, leading to relaxation.

This guide will explore the experimental characterization of these potential mechanisms.

Potential Mechanisms of this compound-Induced Vasodilation

Alpha-1 Adrenergic Blockade

A common mechanism for vasodilation among beta-blockers like Labetalol and Carvedilol is the blockade of alpha-1 adrenergic receptors.[3] This action directly counteracts the vasoconstrictive effects of sympathetic nervous system activation.

Diagram of the Hypothesized Alpha-1 Blockade Pathway

Caption: Hypothesized antagonism of alpha-1 adrenergic receptors by this compound.

Endothelium-Dependent Nitric Oxide (NO) Release

Third-generation beta-blockers such as Nebivolol are known to induce vasodilation through the release of nitric oxide from the vascular endothelium.[4] This pathway involves the activation of endothelial nitric oxide synthase (eNOS).

Diagram of the Hypothesized NO-Mediated Vasodilation Pathway

Caption: Hypothesized NO-mediated vasodilation pathway for this compound.

Calcium Channel Blockade

Some beta-blockers exhibit a direct inhibitory effect on L-type calcium channels in vascular smooth muscle cells. This reduces intracellular calcium concentration, leading to vasorelaxation.

Diagram of the Hypothesized Calcium Channel Blockade Workflow

Caption: Hypothesized inhibition of calcium channels by this compound.

Quantitative Data from In Vitro Studies (Hypothetical)

As specific in vitro quantitative data for this compound is not publicly available, the following tables present a hypothetical summary of expected results from key experiments designed to characterize its vasodilatory properties. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Vasorelaxant Potency of this compound in Isolated Arterial Rings

| Tissue Preparation | Agonist (Pre-contraction) | This compound EC50 (µM) | Maximal Relaxation (%) |

| Rat Aorta (Endothelium-intact) | Phenylephrine (1 µM) | [Value] | [Value] |

| Rat Aorta (Endothelium-denuded) | Phenylephrine (1 µM) | [Value] | [Value] |

| Porcine Coronary Artery | U46619 (0.1 µM) | [Value] | [Value] |

Table 2: Antagonism of Adrenergic Receptor-Mediated Contraction

| Receptor Subtype | Agonist | Antagonist | pA2 Value |

| Alpha-1 | Phenylephrine | This compound | [Value] |

| Beta-1 (Heart) | Isoprenaline | This compound | [Value] |

| Beta-2 (Trachea) | Isoprenaline | This compound | [Value] |

Detailed Experimental Protocols

The following are standard in vitro protocols that would be employed to characterize the vasodilatory properties of this compound.

Isolated Tissue Bath (Organ Bath) Studies

This is the primary method for assessing the direct effect of a compound on vascular tone.

Objective: To determine the concentration-response relationship for this compound-induced relaxation of pre-contracted arterial rings and to investigate the role of the endothelium.

Materials:

-

Isolated arterial tissue (e.g., rat aorta, porcine coronary artery)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

-

Vasoconstrictor agents (e.g., Phenylephrine, U46619, KCl)

-

This compound stock solution

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution. Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length. For endothelium-denuded rings, gently rub the luminal surface with a fine wire or forceps.

-

Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, with solution changes every 15-20 minutes.

-

Viability Check: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.

-

Pre-contraction: Once a stable baseline is achieved, contract the arterial rings with a submaximal concentration of a vasoconstrictor agonist (e.g., Phenylephrine 1 µM).

-

Concentration-Response Curve: Once the contraction has reached a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM). Record the relaxation at each concentration.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction tension. Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).

Investigation of the Role of Nitric Oxide

Objective: To determine if the vasodilatory effect of this compound is mediated by nitric oxide.

Procedure:

-

Follow the organ bath protocol as described in 4.1.

-

After the equilibration period, incubate a set of endothelium-intact arterial rings with a nitric oxide synthase (NOS) inhibitor, such as L-NAME (Nω-nitro-L-arginine methyl ester, e.g., 100 µM), for 30 minutes.

-

Pre-contract the tissues with the chosen agonist.

-

Generate a cumulative concentration-response curve for this compound in the presence of L-NAME.

-

Data Analysis: Compare the concentration-response curve of this compound in the presence and absence of L-NAME. A rightward shift in the curve and a reduction in the maximal relaxation in the presence of L-NAME would indicate the involvement of the NO pathway.

Assessment of Alpha-1 Adrenergic Antagonism

Objective: To determine if this compound acts as a competitive antagonist at alpha-1 adrenergic receptors.

Procedure:

-

Follow the organ bath protocol as described in 4.1 using endothelium-denuded rings to eliminate endothelial influences.

-

Generate a cumulative concentration-response curve for an alpha-1 agonist (e.g., Phenylephrine).

-

Wash the tissues and incubate them with a fixed concentration of this compound for 30 minutes.

-

Generate a second concentration-response curve for Phenylephrine in the presence of this compound.

-

Repeat this process with increasing concentrations of this compound.

-

Data Analysis: A parallel rightward shift in the Phenylephrine concentration-response curves in the presence of increasing concentrations of this compound is indicative of competitive antagonism. A Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Evaluation of Calcium Channel Blocking Activity

Objective: To determine if this compound inhibits calcium influx through L-type calcium channels.

Procedure:

-

Use endothelium-denuded arterial rings in the organ bath.

-

Equilibrate the tissues in a calcium-free Krebs-Henseleit solution containing a high concentration of KCl (e.g., 80 mM) to depolarize the cell membranes.

-

Generate a cumulative concentration-response curve by adding CaCl2 to the bath in increasing concentrations.

-

Wash the tissues and incubate them with a fixed concentration of this compound.

-

Generate a second concentration-response curve for CaCl2 in the presence of this compound.

-

Data Analysis: A rightward shift and a depression of the maximal response in the CaCl2 concentration-response curve in the presence of this compound would suggest calcium channel blocking activity.

Conclusion

While direct in vitro experimental data for this compound's vasodilatory properties are not extensively documented in publicly accessible literature, its classification as a third-generation beta-blocker provides a strong basis for hypothesizing its mechanisms of action. The most probable pathways include alpha-1 adrenergic blockade, stimulation of endothelial nitric oxide release, and potentially calcium channel antagonism. The experimental protocols detailed in this guide provide a comprehensive framework for the in vitro characterization of this compound's vascular effects. Elucidating these mechanisms is crucial for a complete understanding of its pharmacological profile and for guiding future research and development in the field of cardiovascular therapeutics.

References

Brefonalol's Effect on Vascular Smooth Muscle Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brefonalol is a beta-adrenergic antagonist with documented vasodilating properties. While clinical studies in the early 1990s demonstrated its efficacy in reducing blood pressure through a decrease in total peripheral resistance, detailed in vitro investigations into its direct effects on vascular smooth muscle cells (VSMCs) and the specific molecular signaling pathways it modulates are not extensively available in published literature. This technical guide synthesizes the available clinical data for this compound and provides a detailed overview of the likely mechanisms of action on VSMCs by drawing parallels with other third-generation beta-blockers that exhibit similar vasodilatory effects. This paper aims to provide a comprehensive understanding for researchers and drug development professionals by presenting known clinical outcomes, inferred cellular mechanisms, and detailed experimental protocols relevant to the study of such compounds.

Introduction

This compound is a beta-adrenergic antagonist that was investigated for the treatment of hypertension.[1][2] Clinical trials have shown that it effectively reduces heart rate and blood pressure, in part by dilating blood vessels.[1] Unlike traditional beta-blockers that can increase peripheral resistance, this compound's vasodilatory action suggests a more complex mechanism of action that directly or indirectly targets vascular smooth muscle cells. Understanding these mechanisms is crucial for the development of novel antihypertensive therapies with improved efficacy and fewer side effects. This whitepaper will delve into the known hemodynamic effects of this compound and explore the probable cellular and signaling pathways involved in its impact on VSMCs, based on the established pharmacology of vasodilating beta-blockers.

Clinical Hemodynamic Effects of this compound

A key clinical study by Halabi et al. (1990) provides the most comprehensive in-human data on the hemodynamic effects of this compound. The study compared single oral doses of 50 mg and 100 mg of this compound with 80 mg of propranolol and a placebo in patients with arterial hypertension. The findings are summarized in the table below.

| Parameter | 50 mg this compound | 100 mg this compound | 80 mg Propranolol |

| Blood Pressure | Significant Reduction | Significant Reduction | Significant Reduction |

| Heart Rate | Significant Reduction | Significant Reduction | Significant Reduction |

| Cardiac Output | Significant Reduction | Significant Reduction | Significant Reduction |

| Stroke Volume | Increased | Not specified | Reduction |

| Total Peripheral Resistance | Not specified (inferred decrease) | Increased | Increased |

| Reactive Hyperemia | Increased | Not specified | Not specified |

Table 1: Summary of Hemodynamic Effects of this compound in Hypertensive Patients.[3]

The increase in stroke volume and reactive hyperemia observed with the 50 mg dose of this compound, alongside a reduction in blood pressure, strongly suggests a vasodilatory effect that lowers the afterload on the heart.[3] This distinguishes it from non-vasodilating beta-blockers like propranolol, which typically increase total peripheral resistance.[3]

Inferred Mechanisms of Action on Vascular Smooth Muscle Cells

While direct in vitro studies on this compound's effect on VSMCs are scarce, its vasodilatory properties likely stem from mechanisms observed in other third-generation beta-blockers. These mechanisms generally lead to a decrease in intracellular calcium concentration ([Ca²⁺]i) or a desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation.

Potential Signaling Pathways

The vasodilatory effects of third-generation beta-blockers are often attributed to two primary mechanisms: α1-adrenergic receptor blockade and stimulation of nitric oxide (NO) production .

-

α1-Adrenergic Receptor Blockade: Drugs like carvedilol and labetalol exert their vasodilatory effects by blocking α1-adrenergic receptors on VSMCs.[4] This antagonism prevents norepinephrine from binding and initiating the signaling cascade that leads to vasoconstriction.

-

Stimulation of Nitric Oxide (NO) Production: Nebivolol is a prime example of a beta-blocker that promotes vasodilation by increasing the bioavailability of NO from endothelial cells. [4]NO diffuses into adjacent VSMCs and activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several targets to promote relaxation.

Caption: Hypothesized NO-mediated vasodilation by this compound.

Experimental Protocols for Investigating VSMC Effects

To elucidate the precise mechanism of action of a compound like this compound on VSMCs, a series of in vitro experiments are necessary. The following are detailed protocols for key experiments.

VSMC Culture and Proliferation Assay

This protocol is designed to assess the effect of a test compound on the proliferation of VSMCs, which is relevant for understanding potential effects on vascular remodeling.

-

Cell Culture:

-

Primary human or rat aortic smooth muscle cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells are passaged upon reaching 80-90% confluency.

-

-

Proliferation Assay (e.g., using BrdU incorporation):

-

Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Synchronize the cells by serum-starving them in DMEM with 0.5% FBS for 24 hours.

-

Treat the cells with various concentrations of this compound or a vehicle control for 24 hours. A positive control, such as platelet-derived growth factor (PDGF), can be used to stimulate proliferation.

-

Add 10 µM Bromodeoxyuridine (BrdU) to each well and incubate for an additional 4 hours.

-

Fix the cells and measure BrdU incorporation using a colorimetric immunoassay according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

Caption: Workflow for VSMC Proliferation Assay.

-

Vascular Reactivity Studies (Wire Myography)

This ex vivo protocol directly measures the contractile and relaxant effects of a compound on isolated blood vessel segments.

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., rat, mouse) and dissect the thoracic aorta or mesenteric arteries in cold, oxygenated Krebs-Henseleit buffer.

-

Carefully clean the vessels of adhering connective tissue and cut them into 2-3 mm rings.

-

Mount the rings on two stainless steel wires in a wire myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

-

Experimental Procedure:

-

Allow the rings to equilibrate for 60 minutes under a resting tension.

-

Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (for α1-adrenergic studies) or potassium chloride (KCl) (for general depolarization-induced contraction).

-

Once a stable plateau is reached, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for relaxation.

-

Record the changes in isometric tension using a force transducer and data acquisition system.

-

To investigate the role of the endothelium, the experiment can be repeated in vessels where the endothelium has been mechanically removed.

Caption: Workflow for Wire Myography Experiment.

-

Conclusion

This compound is a beta-adrenergic antagonist with clear vasodilatory effects, as demonstrated by early clinical trials. While the precise molecular mechanisms underlying its action on vascular smooth muscle cells have not been fully elucidated in publicly available research, it is highly probable that it acts through pathways common to other third-generation beta-blockers, such as α1-adrenergic receptor blockade or stimulation of nitric oxide production. Further in vitro and ex vivo studies, following the protocols outlined in this whitepaper, are necessary to definitively characterize the signaling cascades modulated by this compound in VSMCs. Such research would not only provide a more complete understanding of this particular compound but also contribute to the broader knowledge of vasodilation mechanisms and the development of next-generation antihypertensive drugs.

References

- 1. Beta-blocking agents with vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Nebivolol inhibits vascular smooth muscle cell proliferation by mechanisms involving nitric oxide but not cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchers.mq.edu.au [researchers.mq.edu.au]

Unveiling the Enigmatic Polypharmacology of Brefonalol: A Technical Guide to Molecular Targets Beyond Beta-Receptors

For Immediate Release

Lübeck, Germany – November 11, 2025 – While Brefonalol is recognized for its potent beta-adrenergic receptor antagonism, a comprehensive understanding of its full molecular engagement profile remains a critical area of investigation for researchers, scientists, and drug development professionals. This in-depth technical guide delves into the potential molecular targets of this compound beyond its primary mechanism of action, drawing upon comparative pharmacology of analogous beta-blockers and computational predictions to illuminate uncharted territories of its biological activity. The vasodilatory properties of this compound, coupled with its beta-blocking action, suggest a more complex pharmacological profile than initially characterized.[1][2]

This whitepaper summarizes the current, albeit limited, direct evidence for this compound's off-target interactions and provides a framework for future research by examining the well-documented polypharmacology of other beta-adrenergic antagonists. By presenting quantitative data, detailed experimental protocols for potential investigation, and visualizing complex signaling pathways, this guide aims to catalyze further exploration into the nuanced mechanism of action of this compound, potentially unlocking novel therapeutic applications.

Comparative Off-Target Activities of Beta-Adrenergic Antagonists

Direct experimental data on the non-beta-receptor targets of this compound is scarce. However, the broader class of beta-blockers exhibits a range of off-target activities, providing a valuable predictive framework. The following table summarizes the known interactions of other beta-blockers with various molecular targets, offering plausible avenues for the investigation of this compound's secondary pharmacology.

| Drug | Target | Activity | Quantitative Data (IC50/Ki) |

| Propranolol | ATP-sensitive K+ channels | Inhibition | IC50 = 6.7 +/- 1.4 µM (whole cell)[3] |

| Serotonin 5-HT2 Receptor | Antagonism | IC50 = 0.2 µM (displacement of [125I]DOI)[4] | |

| Carvedilol | L-type Ca2+ channels | Augmentation of activity | Nanomolar concentrations[5][6] |

| Alprenolol | L-type Ca2+ channels | Augmentation of activity | Nanomolar concentrations[5][6] |

| This compound (Predicted) | SARS-CoV-2 TMPRSS2 | Inhibition | Docking Score = -7.107 kcal/mol[1] |

Potential Molecular Targets of this compound: Avenues for Investigation

Based on the comparative pharmacology of other beta-blockers and computational modeling, several key molecular families emerge as potential secondary targets for this compound.

Ion Channels: Modulators of Cellular Excitability

Several beta-blockers have been shown to interact with ion channels, influencing cellular excitability and signaling.

-

Potassium Channels: Propranolol directly inhibits ATP-sensitive potassium channels in cardiomyocytes, an effect independent of its beta-blocking activity.[3] This suggests that this compound could potentially modulate potassium channel function, a hypothesis that warrants investigation through electrophysiological studies.

-

Calcium Channels: The finding that carvedilol and alprenolol can augment L-type Ca2+ channel activity in neurons at nanomolar concentrations reveals a surprising and potentially significant off-target effect.[5][6] This spatially restricted signaling could have implications for neuronal function and plasticity. Investigating whether this compound shares this property could open new research directions.

G-Protein Coupled Receptors (GPCRs): Beyond Adrenoceptors

The structural similarities between various GPCRs make cross-reactivity a common phenomenon for many drugs.

-

Serotonin Receptors: Propranolol exhibits antagonist activity at serotonin 5-HT2 receptors in Leydig cells, influencing steroidogenesis through a complex signaling cascade involving CRF release.[4] Given the structural relationship between adrenergic and serotonergic receptors, screening this compound for activity at various 5-HT receptor subtypes is a logical step in characterizing its off-target profile.

Enzymes: Unforeseen Regulatory Roles

While less common for beta-blockers, interactions with enzymes cannot be ruled out. A virtual screening study predicted a potential interaction between this compound and the SARS-CoV-2 transmembrane serine protease 2 (TMPRSS2).[1] Although this is a computational prediction and requires experimental validation, it highlights the possibility of this compound interacting with enzymatic targets.

Experimental Protocols for Target Validation

To rigorously investigate the potential molecular targets of this compound, a series of well-defined experimental protocols are necessary. The following methodologies are proposed based on standard practices in pharmacology and drug discovery.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of receptors, including serotonin, dopamine, and muscarinic subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines endogenously expressing or recombinantly overexpressing the target receptor.

-

Incubation: Incubate the membranes with a specific radiolabeled ligand for the target receptor in the presence of increasing concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Electrophysiological Patch-Clamp Recordings

Objective: To assess the functional effects of this compound on ion channel activity (e.g., potassium and calcium channels).

Methodology:

-

Cell Culture: Culture suitable cell lines (e.g., HEK293 cells) stably expressing the ion channel of interest.

-

Patch-Clamp Configuration: Use the whole-cell patch-clamp technique to record ionic currents flowing through the channels.

-

Drug Application: Perfuse the cells with varying concentrations of this compound.

-

Data Acquisition: Record changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.

-

Data Analysis: Analyze the dose-dependent effects of this compound on channel parameters to determine its modulatory activity (inhibition or activation) and potency (IC50 or EC50).

Enzyme Inhibition Assays

Objective: To evaluate the inhibitory potential of this compound against specific enzymes (e.g., TMPRSS2).

Methodology:

-

Enzyme and Substrate Preparation: Obtain purified recombinant enzyme and a specific fluorogenic or chromogenic substrate.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, substrate, and varying concentrations of this compound in a suitable buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Detection: Measure the product formation over time using a fluorescence or absorbance plate reader.

-

Data Analysis: Calculate the rate of reaction at each this compound concentration and determine the IC50 value for enzyme inhibition.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To facilitate a deeper understanding of the potential molecular interactions of this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Conclusion and Future Directions

The exploration of this compound's molecular targets beyond beta-receptors is a nascent field with significant potential for uncovering novel pharmacology and therapeutic opportunities. While direct evidence remains limited, the established off-target activities of other beta-blockers provide a robust rationale for investigating this compound's interactions with ion channels, other GPCRs, and enzymes. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers to systematically unravel the polypharmacology of this intriguing molecule. Future studies employing high-throughput screening against broad target panels, coupled with detailed mechanistic investigations of confirmed hits, will be instrumental in painting a complete picture of this compound's molecular mechanism of action and unlocking its full therapeutic potential.

References

- 1. This compound | 104051-20-9 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The inhibitory effect of propranolol on ATP-sensitive potassium channels in neonatal rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonergic inhibition of rat Leydig cell function by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons | eLife [elifesciences.org]

- 6. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Studies on Brefonalol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Brefonalol is a beta-adrenergic antagonist that was investigated clinically around 1990. It is not a marketed drug, and as such, publicly available data from its early-phase clinical development are limited. This document summarizes the available information from published literature.

Introduction

This compound is a compound that exhibits both beta-adrenergic blocking and vasodilating properties.[1] Investigated for its potential as an antihypertensive agent, early clinical research focused on its hemodynamic effects in comparison to established beta-blockers like propranolol. This technical guide provides a consolidated overview of the available data from these early-phase studies, with a focus on quantitative outcomes and experimental design.

Core Data Presentation

The primary source of quantitative clinical data on this compound comes from a study conducted by Halabi and colleagues in 1990. The study evaluated the hemodynamic effects of single oral doses of this compound compared to propranolol and placebo in patients with arterial hypertension.

Table 1: Hemodynamic Effects of Single Oral Doses of this compound and Propranolol

| Parameter | This compound (50 mg) | This compound (100 mg) | Propranolol (80 mg) |

| Blood Pressure | Significant Reduction | Comparable to Propranolol | Significant Reduction |

| Heart Rate | Significant Reduction | Comparable to Propranolol | Significant Reduction |

| Cardiac Output | Significant Reduction | Comparable to Propranolol | Significant Reduction |

| Stroke Volume | Increased | Reduced | Reduced |

| Total Peripheral Resistance | Not Specified | Increased | Increased |

| Reactive Hyperemia | Increased | Not Specified | Not Specified |

Data extracted from Halabi A, et al. J Cardiovasc Pharmacol. 1990 Jul;16(1):81-6.[2]

Experimental Protocols

The key clinical study cited provides insight into the methodology employed during the early-phase evaluation of this compound.

Hemodynamic Effects Study (Halabi A, et al., 1990)

-

Study Design: A placebo-controlled, randomized, cross-over study.

-

Participants: 16 patients (10 male, 6 female) with a mean age of 50.6 ± 10.4 years and mean body weight of 74.5 ± 8.9 kg, diagnosed with arterial hypertension (WHO stages I and II).

-

Interventions: Single oral doses of:

-

Placebo

-

This compound 50 mg

-

This compound 100 mg

-

Propranolol 80 mg

-

-

Assessments: Hemodynamic parameters were assessed noninvasively at baseline and at 2, 4, 6, 10, and 24 hours post-administration.

-

Measurement Techniques:

-

Mechano- and impedance cardiography

-

Venous occlusion plethysmography

-

Mandatory Visualizations

Logical Relationship of this compound's Dual Action

The clinical findings suggest that this compound possesses a dual mechanism of action. The following diagram illustrates the logical relationship between its observed effects.

Caption: Logical flow of this compound's dual action on hemodynamic parameters.

Proposed General Signaling Pathway for Beta-Blockade

As a beta-adrenergic antagonist, this compound's primary mechanism involves the blockade of beta-adrenergic receptors. The following diagram depicts the canonical signaling pathway inhibited by beta-blockers. The specific vasodilatory signaling pathway for this compound is not detailed in the available literature.

Caption: General beta-adrenergic receptor signaling pathway inhibited by this compound.

Discussion and Limitations

The available data indicate that this compound effectively reduces blood pressure and heart rate, consistent with its classification as a beta-blocker. The finding that the 50 mg dose increased stroke volume and reactive hyperemia suggests a more favorable balance of its beta-blocking and vasodilating effects at this lower dose.[2]

It is critical to note the limitations of this technical overview, which are a direct consequence of the sparse publicly available information on this compound. Key missing information includes:

-

Pharmacokinetic Data: No detailed pharmacokinetic studies in humans (e.g., absorption, distribution, metabolism, and excretion profiles) were identified in the public domain.

-

Safety and Tolerability: Comprehensive safety and tolerability data from Phase I studies are not available.

-

Specific Mechanism of Vasodilation: While described as having vasodilating properties, the precise molecular mechanism underlying this effect is not elucidated in the available literature.

Conclusion

This compound demonstrated predictable beta-blocking effects on hemodynamics in an early clinical study. Its additional vasodilating properties, particularly at a 50 mg dose, suggested a potential therapeutic advantage. However, due to the lack of comprehensive and publicly accessible data from its clinical development program, a complete profile of this compound's pharmacology, pharmacokinetics, and safety in humans cannot be constructed. This guide serves as a summary of the known information, highlighting the need for access to more detailed study reports for a complete understanding of this investigational compound.

References

The Medicinal Chemistry of Brefonalol Analogues: A Technical Guide to Structure-Activity Relationships and Pharmacological Evaluation

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for the synthesis and evaluation of a series of Brefonalol analogues. This compound, a beta-adrenergic antagonist with vasodilating properties, was investigated in the early 1990s but was not brought to market. Consequently, extensive research on its analogues may not have been published. This guide, therefore, presents a comprehensive overview based on the established principles of medicinal chemistry for third-generation beta-blockers and provides representative experimental protocols and hypothetical data to illustrate the key concepts in the development of this compound analogues.

Introduction to this compound and its Therapeutic Potential

This compound is a compound that exhibits both beta-adrenergic blocking and vasodilating properties.[1][2] This dual mechanism of action offers a potential therapeutic advantage in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.[1] By blocking beta-adrenergic receptors, this compound can reduce heart rate, cardiac output, and blood pressure.[3] Its vasodilating effects can further lower peripheral resistance, contributing to its antihypertensive action.[1][3] The development of analogues of this compound would aim to optimize its pharmacological profile, improving potency, selectivity, and pharmacokinetic properties.

The Role of Medicinal Chemistry in Developing this compound Analogues

The core of developing this compound analogues lies in understanding its structure-activity relationships (SAR). Medicinal chemistry efforts would focus on systematically modifying the this compound scaffold to enhance its desired therapeutic properties while minimizing adverse effects. Key areas of chemical modification would include the aromatic ring, the ethanolamine side chain, and the bulky amino substituent.

Key Structural Features and SAR Postulates

Based on the general SAR of aryloxypropanolamine beta-blockers, the following postulates can be made for this compound analogues:

-

The Aryloxypropanolamine Moiety : The (S)- configuration of the hydroxyl group on the propanolamine side chain is crucial for high-affinity binding to the beta-adrenergic receptor.

-

The Amino Group : A secondary amine with a bulky substituent, such as the 2-methyl-4-phenylbutan-2-yl group in this compound, is generally required for potent beta-antagonism. Modifications to this group can influence both potency and selectivity.

-

The Aromatic Ring System : The nature and position of substituents on the dihydroquinolinone ring system will significantly impact beta-receptor affinity and subtype selectivity (β1 vs. β2).

Hypothetical Quantitative Data for this compound Analogues

To illustrate the principles of SAR, the following table presents hypothetical quantitative data for a series of this compound analogues. These data are representative of what would be sought in a drug discovery program and are not based on published experimental results.

| Analogue | Modification | β1 pIC50 | β2 pIC50 | β1/β2 Selectivity | Vasodilation EC50 (µM) |

| This compound | Parent Compound | 8.5 | 7.2 | 20 | 1.2 |

| Analogue 1 | R-isomer of this compound | 6.1 | 5.0 | 12.6 | 15.8 |

| Analogue 2 | N-tert-butyl instead of 2-methyl-4-phenylbutan-2-yl | 8.2 | 7.5 | 5 | 1.5 |

| Analogue 3 | 8-Chloro substitution on the dihydroquinolinone ring | 8.8 | 7.3 | 31.6 | 1.1 |